1-Iodo-4-(perfluorooctyl)butane
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has gained immense importance due to the unique properties imparted by fluorine atoms. wikipedia.orgnih.gov The replacement of hydrogen with fluorine can dramatically alter the physical and chemical characteristics of a molecule, leading to applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgthieme-connect.comwiley.com Fluorinated compounds often exhibit enhanced stability, lipophilicity, and metabolic resistance. thieme-connect.com Within this broad field, fluorinated organoiodine compounds represent a specialized class of molecules that combine the reactivity of the carbon-iodine bond with the unique properties of a perfluoroalkyl chain.
Role of Perfluoroalkyl Iodides in Contemporary Organic Synthesis
Perfluoroalkyl iodides (Rƒ-I) are valuable reagents in modern organic synthesis. nih.govacs.org They serve as key building blocks for introducing perfluoroalkyl groups into organic molecules. wikipedia.org This process, known as perfluoroalkylation, is of significant interest due to the beneficial properties that perfluoroalkyl chains confer upon the target molecules. thieme-connect.com The relatively weak carbon-iodine bond in perfluoroalkyl iodides allows for the generation of perfluoroalkyl radicals under mild conditions, which can then participate in a variety of synthetic transformations. nih.govrsc.org These reactions include additions to alkenes and alkynes, as well as cross-coupling reactions. acs.orgacs.org
Structural Significance of Terminal Iodine in Perfluorinated Alkyl Chains
The presence of a terminal iodine atom in a perfluorinated alkyl chain is of paramount structural importance. This iodine atom provides a reactive site on an otherwise chemically inert perfluoroalkyl group. The strong electron-withdrawing nature of the perfluoroalkyl chain influences the C-I bond, making it susceptible to cleavage. nih.gov This feature is exploited in numerous synthetic methodologies, allowing for the strategic introduction of the perfluoroalkyl moiety. nih.govrsc.org Furthermore, research has indicated that the presence and position of iodine in polyfluorinated alkanes can be crucial for their biological activity. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-12-iodododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F17I/c13-5(14,3-1-2-4-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCSOQXWZIWLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F17I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573007 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-12-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38565-62-7 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-12-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Iodo 4 Perfluorooctyl Butane and Analogues
Direct Halogenation Strategies
Direct halogenation strategies for the synthesis of 1-Iodo-4-(perfluorooctyl)butane would conceptually involve the selective iodination of 1-(perfluorooctyl)butane. However, the direct iodination of alkanes is generally a challenging and less common transformation due to the low reactivity of C-H bonds and the unfavorable thermodynamics of the reaction with molecular iodine. More specialized reagents or reaction conditions would be necessary to achieve this transformation effectively.
A plausible, albeit less direct, approach would be the free-radical iodination of a precursor. For instance, the addition of a perfluoroalkyl radical to a butenyl iodide could be considered, though this falls more into the category of multi-step pathways. Another potential strategy could involve the reaction of 1,4-diiodobutane (B107930) with a perfluorooctylating agent, where one iodine atom is selectively replaced. A study on the synthesis of 3,3,4,4-tetrafluoro-4-iodobutylamine from 1,1,2,2-tetrafluoro-1,4-diiodobutane (B8785994) demonstrates the feasibility of selective reactions on diiodoalkanes. researchgate.net
Nucleophilic Substitution Approaches from Precursors
Nucleophilic substitution reactions represent a more common and reliable method for the synthesis of this compound. These methods typically start with a precursor molecule that already contains the perfluorooctylbutane skeleton and a suitable leaving group at the terminal position.
Utilizing Perfluorooctyl Alcohol Derivatives
A primary route involves the conversion of 4-(perfluorooctyl)butan-1-ol to the corresponding iodide. This is a classic transformation in organic synthesis. The hydroxyl group of the alcohol is first converted into a better leaving group, which is then displaced by an iodide ion.
Common reagents for this conversion include:
Iodine and a reducing agent: A mixture of iodine and a reducing agent like red phosphorus can be used to generate phosphorus triiodide in situ, which then reacts with the alcohol.
Potassium iodide and a strong acid: Treating the alcohol with potassium iodide in the presence of a strong acid, such as phosphoric acid, can also effect the conversion. doubtnut.com
The general reaction scheme is as follows:
C₈F₁₇-(CH₂)₄-OH + Reagent → C₈F₁₇-(CH₂)₄-I
Halogen Exchange Reactions
The Finkelstein reaction is a powerful and widely used method for the synthesis of iodoalkanes from other haloalkanes, typically chloro- or bromoalkanes. google.comyoutube.comyoutube.com This reaction involves treating the haloalkane with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone. The equilibrium is driven towards the product by the precipitation of the less soluble alkali metal chloride or bromide in acetone.
For the synthesis of this compound, the precursor would be 1-chloro- or 1-bromo-4-(perfluorooctyl)butane.
Reaction Scheme:
C₈F₁₇-(CH₂)₄-Cl + NaI (in acetone) → C₈F₁₇-(CH₂)₄-I + NaCl(s) C₈F₁₇-(CH₂)₄-Br + NaI (in acetone) → C₈F₁₇-(CH₂)₄-I + NaBr(s)
This method is particularly advantageous due to its mild conditions and high yields.
Multi-Step Synthesis Pathways
Multi-step syntheses allow for the construction of this compound from more readily available starting materials. These pathways often involve the initial formation of the perfluoroalkyl chain followed by the attachment of the iodobutane moiety.
Incorporation of Fluorinated Moieties
The perfluorooctyl group is typically introduced using a perfluoroalkyl iodide, most commonly through a telomerization process. 3fff.co.ukresearchgate.net Telomerization is a free-radical reaction where a telogen (e.g., perfluoroethyl iodide) reacts with a taxogen (e.g., tetrafluoroethylene) to produce a mixture of longer-chain perfluoroalkyl iodides. google.compatsnap.com
Telomerization Reaction:
C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)ₙI
The resulting mixture of perfluorooctyl iodide and other homologues can then be used in subsequent steps. The distribution of the telomers can be controlled by adjusting the reaction conditions.
Table 1: Effect of Reactant Molar Ratio on Telomer Distribution in a Continuous Flow System
| Molar Ratio (TFE/Telogen) | C4F9I (%) | C6F13I (%) | C8F17I (%) | C10F21I (%) | >C10 (%) |
| 3.03 | 15.2 | 25.8 | 23.1 | 15.5 | 20.4 |
| 7.06 | 8.9 | 18.5 | 20.3 | 17.6 | 34.7 |
| 8.42 | 7.5 | 16.2 | 18.9 | 16.8 | 40.6 |
| 11.35 | 5.8 | 13.1 | 16.5 | 15.7 | 48.9 |
Data adapted from a representative telomerization process. Actual values may vary based on specific reaction conditions.
Once perfluorooctyl iodide (C₈F₁₇I) is obtained, it can be reacted with a suitable four-carbon building block to construct the final product.
Reduction of F-Iodohydrin Adducts from Perfluoroalkyl Iodides and Allylic Alcohol
A versatile method for constructing the carbon backbone involves the free-radical addition of a perfluoroalkyl iodide to an unsaturated alcohol, such as allylic alcohol. This reaction, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or peroxides, results in the formation of a fluoro-iodohydrin adduct. researchgate.net
Step 1: Free-Radical Addition
C₈F₁₇I + CH₂=CHCH₂OH → C₈F₁₇CH₂CH(I)CH₂OH
This reaction proceeds via a radical chain mechanism where the perfluorooctyl radical adds to the double bond of the allylic alcohol.
Step 2: Reduction of the Iodohydrin
The resulting iodohydrin can then be reduced to replace the iodine atom with a hydrogen atom, and the hydroxyl group can be subsequently converted to an iodide. A more direct route would involve the deoxygenation of the hydroxyl group and reduction of the iodide in a one-pot or sequential process.
A related and potentially more direct approach would be the free-radical addition of perfluorooctyl iodide to 4-iodobut-1-ene. This would directly generate the target molecule, although the reactivity and selectivity of such a reaction would need to be carefully controlled to avoid polymerization and other side reactions.
In Situ Generation of Phosphorus(III) Iodide for Iodination
An alternative synthetic route to this compound starts from the corresponding alcohol, 4-(perfluorooctyl)butan-1-ol. This alcohol can be converted to the target alkyl iodide through a nucleophilic substitution reaction. A highly effective method for this transformation is the use of phosphorus(III) iodide (PI3), which is typically generated in situ from the reaction of elemental iodine (I2) with a source of phosphorus, such as red or white phosphorus.
The reaction is generally performed by treating the alcohol with a mixture of iodine and red phosphorus in a suitable solvent. The in situ generated PI3 acts as a powerful iodinating agent. The hydroxyl group of the alcohol is converted into a good leaving group by the phosphorus reagent, which is then displaced by an iodide ion via an SN2 mechanism. This method is advantageous as it avoids the handling of the highly reactive and unstable PI3. Similar systems, such as triphenylphosphine (B44618) and iodine, also generate an iodinating phosphonium (B103445) species in situ and are widely used for converting primary and secondary alcohols to their corresponding iodides under mild conditions. google.com
Scalability Considerations in Synthetic Procedures
Scaling up the synthesis of this compound from a laboratory bench to industrial production requires careful consideration of several factors, including reaction conditions, reactor design, and process control. For radical telomerization reactions, which are often used to produce perfluoroalkyl iodides, continuous processes in tubular reactors are favored for large-scale production. google.com
Key challenges in scaling up include managing the exothermic nature of the radical addition, ensuring efficient mixing of reactants (especially gaseous alkenes like butene), and controlling the formation of telomers and other byproducts. patsnap.com Patents for similar processes describe continuous-flow reactors where reactants are fed at specific rates and temperatures (e.g., 60-120°C) and pressures (e.g., 3-4.5 MPa) are precisely controlled to optimize the yield of the desired product and minimize the formation of higher molecular weight oligomers. google.compatsnap.com A staged feed of the alkene into the reactor can also be employed to maintain an optimal reactant concentration profile, thereby reducing the proportion of undesirable heavy telomers. google.com The practicality and mild reaction conditions of some newer activation methods, such as those using tBuONa or KOH, also make them attractive for potential scale-up. rsc.orgnih.gov
Advanced Purification and Isolation Techniques for Perfluoroalkyl Iodides
The purification of this compound and other highly fluorinated compounds benefits from their unique physical properties, namely their high density and their immiscibility with both aqueous and many organic solvents (oleophobicity). These properties are exploited in specialized purification techniques like fluorous solid-phase extraction (F-SPE). dntb.gov.uanih.govrsc.org
F-SPE utilizes a stationary phase, typically silica (B1680970) gel bonded with a perfluoroalkyl phase (e.g., –SiMe₂(CH₂)₂C₈F₁₇). rsc.org This "fluorous silica gel" exhibits a strong affinity for other fluorous compounds due to fluorous-fluorous interactions. nih.govresearchgate.net The purification process can be conducted in two main modes:
Standard F-SPE: A crude reaction mixture is loaded onto a fluorous silica gel cartridge. The cartridge is then washed with a "fluorophobic" solvent (like methanol/water or acetonitrile/water). Non-fluorous or lightly fluorinated impurities are washed away, while the highly fluorinated target compound is retained. The desired product is then eluted using a "fluorophilic" solvent (e.g., a hydrofluoroether like HFE-7100 or perfluorohexane). nih.gov
Reverse F-SPE: In this mode, a standard silica gel is used. The crude mixture is loaded, and a fluorous solvent is used as the mobile phase. The fluorous compound travels with the solvent front, eluting quickly, while the non-fluorous (organic) impurities are retained on the polar silica. This method is particularly useful for removing fluorous reagents or byproducts from a less-fluorous organic product. nih.gov
These techniques offer a more efficient and reliable separation than traditional chromatography, often resembling a simple filtration rather than a complex chromatographic separation. nih.gov For less demanding purifications or on a very large scale, fractional distillation under reduced pressure can also be an effective method, exploiting the typically high boiling points of these compounds.
Chemical Reactivity and Mechanistic Investigations of 1 Iodo 4 Perfluorooctyl Butane
Nucleophilic Substitution Reactions at the Iodine Center
The electron-withdrawing nature of the nearby perfluoroalkyl group can influence the electrophilicity of the carbon atom bonded to iodine, while the primary nature of the halide ensures that SN2 pathways are sterically accessible. wikipedia.org
The Williamson ether synthesis is a robust and historic method for preparing ethers, proceeding via an SN2 mechanism where an alkoxide acts as the nucleophile, displacing a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.combyjus.com Given that 1-Iodo-4-(perfluorooctyl)butane is a primary alkyl halide, it serves as an ideal electrophile in this reaction, readily undergoing substitution with a variety of alkoxides. masterorganicchemistry.com
The reaction involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. This nucleophile then attacks the carbon atom bonded to iodine in a concerted backside attack, leading to the formation of a new carbon-oxygen bond and the displacement of the iodide leaving group. wikipedia.org This method allows for the straightforward introduction of the large perfluoroctylbutyl group onto various molecular scaffolds, creating fluorous ethers.
Table 1: Representative Williamson Ether Synthesis using this compound
| Alkoxide Reactant | Base | Solvent | Product |
|---|---|---|---|
| Sodium ethoxide (CH₃CH₂ONa) | N/A (pre-formed) | Ethanol | 1-Ethoxy-4-(perfluorooctyl)butane |
| Phenol | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 1-Phenoxy-4-(perfluorooctyl)butane |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, and alkyl iodides are common coupling partners. The general mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org
The Suzuki coupling reaction joins an organoboron compound with an organohalide using a palladium catalyst and a base. organic-chemistry.org this compound can be effectively coupled with various aryl- or vinylboronic acids or their esters. The base is crucial for activating the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org This reaction provides a direct route to compounds containing the perfluoroctylbutyl moiety linked to aromatic or unsaturated systems. While specific studies on this exact iodo-compound are not prevalent, the reaction is widely applied to other fluorinated and iodinated molecules. nih.gov
Table 2: Representative Suzuki Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 1-Phenyl-4-(perfluorooctyl)butane |
| 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(4-Vinylphenyl)-4-(perfluorooctyl)butane |
The Stille coupling reaction creates a C-C bond by reacting an organohalide with an organostannane (organotin) compound, catalyzed by palladium. wikipedia.orglibretexts.org The reaction is known for its tolerance of a wide array of functional groups. The organostannane partner can carry various groups, including vinyl, aryl, or alkynyl fragments. This compound serves as the electrophilic partner, reacting with the organostannane in the transmetalation step of the catalytic cycle. libretexts.org
Table 3: Representative Stille Coupling of this compound
| Organostannane Reagent | Catalyst | Additive | Solvent | Product |
|---|---|---|---|---|
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | Tetrahydrofuran (THF) | 1-Heneicos-1-ene, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- |
| (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ | CuI | N,N-Dimethylformamide (DMF) | 1-(4-Methoxyphenyl)-4-(perfluorooctyl)butane |
Palladium-catalyzed arylperfluoroalkylation refers to the specific outcome of cross-coupling reactions where an aryl group is attached to a perfluoroalkylated chain. The Suzuki and Stille coupling methodologies described above are primary examples of how to achieve this transformation. Using this compound as the starting material, these methods allow for the direct and efficient synthesis of aryl-substituted alkanes bearing a terminal perfluorooctyl group. This process is valuable for the synthesis of complex molecules used in materials science and medicinal chemistry where the introduction of a fluorous tag is desired.
Reductive Transformations of the Iodine Moiety
The carbon-iodine bond in this compound can be readily reduced, replacing the iodine atom with a hydrogen atom. This can be achieved using various standard reducing agents, such as catalytic hydrogenation or hydride reagents.
Furthermore, advanced reduction processes have been shown to be effective for the degradation of related perfluoroalkyl substances (PFAS). acs.org These methods often involve the generation of highly reductive hydrated electrons (eaq–), for instance through the UV photolysis of iodide or sulfite (B76179) solutions. acs.orgnih.govacs.org Such processes can lead to the reductive defluorination of the perfluoroalkyl chain, representing a more complex reductive transformation than the simple removal of the iodine atom.
Table 4: Reagents for Reductive Transformation of this compound
| Reagent | Transformation | Product |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | C-I bond reduction | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorododecane |
| H₂, Pd/C | Catalytic hydrogenation (C-I reduction) | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorododecane |
Oxidative Transformations of the Iodine Moiety
The iodine atom in this compound can be oxidized to a higher valence state, leading to the formation of hypervalent iodine compounds. These derivatives are valuable reagents in organic synthesis due to their unique reactivity.
A general and convenient method for the synthesis of [bis(trifluoroacetoxy)iodo]perfluoroalkanes involves the oxidation of the corresponding perfluoroalkyl iodides. ucl.ac.uk Specifically, this compound can be treated with Oxone in trifluoroacetic acid at room temperature. ucl.ac.uk This process oxidizes the iodine(I) center to iodine(III), with two trifluoroacetate (B77799) groups acting as ligands.
The reaction yields the corresponding CₙF₂ₙ₊₁I(OCOCF₃)₂ derivative. ucl.ac.uk Other oxidizing agents, such as a mixture of a hydrogen peroxide-urea adduct and trifluoroacetic anhydride (B1165640), or sodium percarbonate in a mixture of trifluoroacetic anhydride and dichloromethane, have been successfully used for the synthesis of analogous [bis(trifluoroacetoxy)iodo]arenes and could potentially be applied to perfluoroalkyl iodides. jove.comdoubtnut.com
Table 1: Synthesis of [Bis(trifluoroacetoxy)iodo]perfluoroalkanes
| Starting Material | Oxidizing Agent | Solvent | Product |
|---|
The [bis(trifluoroacetoxy)iodo]perfluoroalkanes are versatile intermediates that can be converted into other stable hypervalent iodine compounds. ucl.ac.uk For instance, treatment of [bis(trifluoroacetoxy)iodo]perfluoroalkanes with p-toluenesulfonic acid leads to the formation of [hydroxy(tosyloxy)iodo]perfluoroalkanes. ucl.ac.uk These compounds are the perfluoroalkyl analogues of the well-known Koser's reagent, [hydroxy(tosyloxy)iodo]benzene.
This ligand exchange reaction provides a stable and crystalline product that can be more easily handled and purified compared to the often less stable bis(trifluoroacetoxy)iodo precursor. These [hydroxy(tosyloxy)iodo]perfluoroalkanes are expected to exhibit similar reactivity to their aromatic counterparts, acting as powerful electrophiles and oxidizing agents.
Synthesis of Hypervalent Iodine(III) Derivatives
Radical Reactions and Photoactivation Studies
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, especially under photoactivation, leading to the formation of a perfluoroalkyl radical. This reactivity is harnessed in various perfluoroalkylation reactions.
A modern and efficient method for perfluoroalkylation involves the activation of perfluoroalkyl iodides through halogen bonding. This protocol can proceed without the need for a photoredox catalyst and can be initiated by irradiation with a compact fluorescent lamp, a low-intensity UV lamp, or even sunlight at ambient temperature. organic-chemistry.orgchemicalbook.com
In this process, an amine additive forms a halogen bond with the iodine atom of the perfluoroalkyl iodide. This interaction facilitates the homolytic cleavage of the C-I bond upon photoirradiation, generating a perfluoroalkyl radical. This radical can then engage in various reactions, including the perfluoroalkylation of electron-rich arenes and heteroarenes, as well as the iodo-perfluoroalkylation of alkenes and alkynes. organic-chemistry.org This method offers a valuable tool for the site-selective introduction of perfluoroalkyl groups into organic molecules. organic-chemistry.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(perfluorooctyl)butane |
| Tributyltin hydride |
| Tris(trimethylsilyl)silane |
| Palladium on carbon |
| [Bis(trifluoroacetoxy)iodo]perfluoroalkanes |
| Oxone |
| Trifluoroacetic acid |
| Hydrogen peroxide-urea adduct |
| Trifluoroacetic anhydride |
| Dichloromethane |
| Sodium percarbonate |
| [Hydroxy(tosyloxy)iodo]perfluoroalkanes |
| p-Toluenesulfonic acid |
| [Hydroxy(tosyloxy)iodo]benzene (Koser's reagent) |
Ambient-Light-Promoted Perfluoroalkylative Cyclization
Recent studies have demonstrated that ambient light can be sufficient to promote the perfluoroalkylative cyclization reactions involving perfluoroalkyl iodides like this compound. This process is believed to proceed through a radical-mediated pathway initiated by the homolytic cleavage of the carbon-iodine bond.
The degradation of perfluoroalkyl iodide self-assembled monolayers upon exposure to ambient light provides evidence for this light-induced bond cleavage. researchgate.netresearchgate.net While the C-I bond in such compounds is relatively weak, its homolysis can be further facilitated by the presence of a base. A proposed mechanism involves the formation of a halogen bonding complex between the perfluoroalkyl iodide and a base, such as an amine or even a simple hydroxide. nih.gov This interaction, detailed further in section 3.7, weakens the C-I bond, and the energy from ambient light is then sufficient to induce its homolytic cleavage, generating a perfluorooctylbutyl radical. This radical can then participate in subsequent cyclization reactions. The process can be summarized in the following table:
| Step | Description | Key Intermediates |
| 1. Complex Formation | This compound forms a halogen bond complex with a base. | Halogen-bonded complex |
| 2. Homolytic Cleavage | The complex absorbs ambient light, leading to the homolytic cleavage of the C-I bond. | Perfluorooctylbutyl radical, Iodine radical |
| 3. Cyclization | The generated perfluorooctylbutyl radical undergoes intramolecular cyclization. | Cyclized radical intermediate |
| 4. Product Formation | The cyclized radical is quenched to form the final product. | Cyclized perfluoroalkylated product |
It is noteworthy that while this process can occur under ambient light, its efficiency can be influenced by the specific base used and the reaction conditions.
Visible-Light Induced Radical Perfluoroalkylation/Cyclization via EDA Complex
A more controlled and efficient method for initiating radical cyclization of this compound involves the use of visible light in conjunction with an electron donor to form an electron donor-acceptor (EDA) complex. Perfluoroalkyl iodides are known to form EDA complexes with various electron donors, such as amines (e.g., tetramethylethylenediamine - TMEDA) and phosphines. rsc.orgrsc.org
Upon irradiation with visible light, the EDA complex undergoes a single-electron transfer (SET) from the donor to the perfluoroalkyl iodide. This process leads to the facile homolytic cleavage of the C-I bond, generating a perfluorooctylbutyl radical and the radical cation of the donor. The generated radical can then undergo cyclization. The key steps in this process are outlined below:
| Step | Description | Key Species |
| 1. EDA Complex Formation | This compound forms an EDA complex with an electron donor (e.g., TMEDA). | [R-I---Donor] EDA Complex |
| 2. Photoexcitation | The EDA complex absorbs visible light, promoting an electron transfer. | Excited EDA Complex |
| 3. Single Electron Transfer (SET) | An electron is transferred from the donor to the perfluoroalkyl iodide. | Perfluorooctylbutyl radical, Donor radical cation, Iodide anion |
| 4. Radical Cyclization | The perfluorooctylbutyl radical undergoes intramolecular cyclization. | Cyclized radical intermediate |
| 5. Product Formation | The cyclized radical is trapped to yield the final product. | Cyclized perfluoroalkylated product |
This method offers a high degree of control over the radical generation process and has been successfully applied in various perfluoroalkylation and cyclization reactions.
Metal-Catalyzed Transformations
While specific examples of copper/iron-co-catalyzed cascade reactions involving this compound are not extensively documented, a plausible mechanistic pathway can be inferred from the known reactivity of perfluoroalkyl iodides with these metals individually. Both iron and copper have been shown to catalyze reactions involving perfluoroalkyl iodides. nih.govacs.orgacs.org
A hypothetical copper/iron-co-catalyzed cascade reaction could leverage the distinct roles of each metal. For instance, iron is known to efficiently catalyze the 1,2-addition of perfluoroalkyl iodides to alkenes and alkynes. acs.org Copper, on the other hand, is widely used in various cross-coupling and cyclization reactions. nih.govacs.org
A plausible cascade mechanism could involve the following steps:
Activation by Iron: An iron catalyst could initially activate the this compound to generate a perfluorooctylbutyl radical or an organoiron intermediate.
Addition to a Substrate: This reactive intermediate could then add to a suitable substrate, such as an alkyne or alkene, in a cascade initiation step.
Cyclization Promoted by Copper: The resulting intermediate could then undergo an intramolecular cyclization, a step that could be promoted by a copper co-catalyst. Copper's role could be to facilitate the ring closure or to participate in a subsequent cross-coupling event to terminate the cascade.
The synergy between the two metals could offer advantages in terms of reactivity and selectivity, allowing for the construction of complex molecular architectures in a single operation. Further research is needed to explore the full potential of such co-catalyzed systems.
Halogen Bonding Interactions and Their Influence on Reactivity
The concept of halogen bonding is crucial to understanding the reactivity of this compound. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the electron-withdrawing perfluorooctyl group creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom. researchgate.net
This σ-hole allows the iodine atom to interact with Lewis bases, such as amines, phosphines, ethers, and even water, forming a halogen bond. rsc.orgnih.govresearchgate.net This interaction has a profound influence on the reactivity of the C-I bond in several ways:
Activation of the C-I Bond: The formation of a halogen bond weakens the C-I bond, making it more susceptible to cleavage. This activation is a key principle behind the ambient-light and visible-light-promoted reactions discussed in sections 3.5.2 and 3.5.3. nih.gov
Facilitation of Single Electron Transfer: In the context of EDA complexes, the halogen bond brings the electron donor and acceptor into close proximity, facilitating the single electron transfer upon photoexcitation.
Enhanced Reactivity in Metal-Catalyzed Reactions: Halogen bonding can also play a role in metal-catalyzed transformations by modulating the electronic properties of the perfluoroalkyl iodide and facilitating its interaction with the metal center.
The strength of the halogen bond can be influenced by the nature of the Lewis base and the solvent. The table below summarizes the effect of halogen bonding on the reactivity of this compound.
| Interaction | Consequence | Resulting Reaction Type |
| Halogen bond with a base (e.g., amine, hydroxide) | Weakening of the C-I bond | Ambient-light-promoted cyclization |
| Halogen bond within an EDA complex | Facilitation of single electron transfer | Visible-light-induced radical cyclization |
| Halogen bond with a metal catalyst or ligand | Modulation of electronic properties | Enhanced efficiency in metal-catalyzed reactions |
Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of 1-Iodo-4-(perfluorooctyl)butane, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify the hydrogen atoms in the butyl portion of the molecule. The chemical shifts and splitting patterns of the protons are influenced by the adjacent electronegative iodine atom and the perfluorooctyl group. The protons on the carbon bonded to the iodine atom are expected to be the most downfield, while the protons adjacent to the perfluorooctyl group will also exhibit a significant downfield shift.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.20 | Triplet | 2H | I-CH₂- |
| ~ 2.1 - 2.3 | Multiplet | 2H | -CH₂-CF₂- |
| ~ 1.8 - 2.0 | Multiplet | 2H | I-CH₂-CH₂- |
Note: The chemical shifts are estimated based on known values for similar structures and may vary depending on experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum will show distinct signals for each of the four unique carbon atoms in the butyl chain and a complex set of signals for the carbons in the perfluorooctyl chain due to C-F coupling. The carbon atom bonded to iodine will appear at a characteristically high field.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 108-125 (multiplets) | -(CF₂)₇-CF₃ |
| ~ 33.5 | -CH₂-CH₂-I |
| ~ 30.0 (triplet, J(C-F) ≈ 22 Hz) | -CH₂-CF₂- |
| ~ 28.5 | -CH₂-CH₂-CF₂- |
Note: The chemical shifts are estimated based on known values for similar structures and may vary depending on experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is crucial for characterizing the perfluorooctyl group. It provides distinct signals for each of the different fluorine environments. The terminal trifluoromethyl (CF₃) group and each of the seven difluoromethylene (CF₂) groups will have characteristic chemical shifts.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm (relative to CFCl₃) | Integration | Assignment |
|---|---|---|
| ~ -81.0 | 3F | -CF₃ |
| ~ -114.0 | 2F | -CF₂-(CH₂)₄-I |
| ~ -122.0 to -124.0 | 10F | -(CF₂)₅- |
Note: The chemical shifts are estimated based on known values for perfluoroalkyl chains and may vary depending on experimental conditions.
Gas Chromatography (GC) for Purity and Identity Confirmation
Gas Chromatography (GC) is a vital technique for determining the purity of this compound and confirming its identity. When a sample is analyzed by GC, it is volatilized and separated based on its boiling point and interaction with the stationary phase of the column. A pure sample will ideally show a single peak. The retention time of this peak can be used for identification by comparing it to a known standard. A non-polar or semi-polar capillary column is typically suitable for this type of analysis. The purity is determined by the area percentage of the main peak in the chromatogram. For instance, a purity of >98.0% (GC) indicates a high-grade product. cookechem.com
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry (MS) techniques, often coupled with Gas Chromatography (GC-MS), are used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. The presence of iodine (a monoisotopic element with a mass of 127) simplifies the isotopic pattern of the molecular ion. docbrown.info High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. Fragmentation patterns would likely involve the loss of an iodine radical (I•) and various perfluoroalkyl fragments.
Elemental Analysis for Stoichiometric Validation
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula of this compound, which is C₁₂H₈F₁₇I. A close match between the experimental and theoretical values validates the stoichiometry of the compound.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 144.12 | 23.25% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 1.30% |
| Fluorine | F | 19.00 | 17 | 323.00 | 52.11% |
| Iodine | I | 126.90 | 1 | 126.90 | 20.47% |
| Total | | | | 619.10 | 100.00% |
Applications in Advanced Chemical and Materials Synthesis
Utilization as a Building Block in Organic Synthesis
The presence of a reactive carbon-iodine bond and a long perfluorinated tail makes 1-Iodo-4-(perfluorooctyl)butane a versatile reagent in organic synthesis for the construction of complex molecules with tailored properties.
Synthesis of Complex Fluorinated Organic Molecules
The carbon-iodine bond in this compound is susceptible to a variety of coupling reactions, allowing for its incorporation into larger and more intricate molecular architectures. This enables the synthesis of novel fluorinated compounds with specific functionalities for applications in pharmaceuticals, agrochemicals, and advanced materials. For instance, the iodine atom can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This facilitates the creation of complex molecules where the perfluorooctylbutyl group imparts unique solubility, thermal stability, and electronic properties.
Incorporation of Fluorinated Alkyl Groups
The primary utility of this compound lies in its ability to introduce the perfluorooctylbutyl moiety into organic molecules. The high electronegativity and steric bulk of the perfluoroalkyl chain significantly influence the chemical and physical properties of the resulting compounds. This includes enhanced thermal and chemical stability, increased lipophobicity (oil-repellency), and hydrophobicity (water-repellency). The incorporation of such fluorinated segments is a key strategy in the design of specialty surfactants, lubricants, and coatings with superior performance characteristics.
Role in Polymer Chemistry and Fluoropolymer Development
In the realm of polymer science, this compound is a valuable monomer or chain-transfer agent in the synthesis of fluoropolymers. These polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and excellent weathering resistance.
The iodine atom can act as a site for controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP), allowing for the synthesis of well-defined block copolymers. In these systems, the perfluorooctylbutyl group can form distinct, phase-separated domains, leading to materials with unique morphologies and surface properties. For example, incorporating this fluorinated monomer can lead to the development of amphiphilic block copolymers that self-assemble into various nanostructures in solution or in the solid state, with potential applications in drug delivery, nanolithography, and as compatibilizers for polymer blends.
Engineering of Self-Assembled Monolayers (SAMs)
The unique structure of this compound makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular assemblies that form spontaneously on solid surfaces, allowing for precise control over interfacial properties.
Surface Modification Strategies
This compound can be used to modify the surfaces of materials like silica (B1680970), gold, and other metal oxides. The iodine atom can serve as a headgroup that interacts with the substrate, while the long perfluorooctyl chains orient themselves away from the surface, creating a low-energy, non-stick interface. Research has shown that iodo-perfluorinated alkanes can form compact self-assembled monolayers on silica, driven by halogen bonding interactions between the iodine and surface oxygen atoms. rsc.org These monolayers exhibit a high fluorine content, resulting in extremely low surface energies. rsc.org
The ability to tailor surface properties is critical in a wide array of technologies. For instance, creating superhydrophobic and oleophobic surfaces is desirable for anti-fouling coatings, self-cleaning materials, and low-friction surfaces.
Applications in Microfluidics and Sensor Technologies
The precise surface control afforded by SAMs of this compound is particularly advantageous in microfluidics and sensor development. In microfluidic devices, modifying the channel walls with such fluorinated SAMs can prevent the adhesion of biological molecules and reduce non-specific binding, leading to improved device performance and reliability. The wetting and spreading of liquids on silicon surfaces, which is crucial for nanofluidics, can be precisely controlled by chemical surface modification using such compounds. researchgate.net
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Molecular Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 1-Iodo-4-(perfluorooctyl)butane. These studies, typically employing Density Functional Theory (DFT), provide a detailed picture of bond lengths, bond angles, and the distribution of electron density within the molecule.
A crucial aspect of the C-I bond's reactivity is the presence of a "σ-hole". This is a region of positive electrostatic potential on the outermost portion of the iodine atom, arising from the anisotropic distribution of electron density. acs.org The strength of this σ-hole is enhanced by the electron-withdrawing nature of the adjacent perfluorooctyl group. This region of positive potential makes the iodine atom an effective halogen bond donor, a key factor in its intermolecular interactions and reactivity. The strength of halogen bonding is known to increase in the order of Cl < Br < I. acs.org
The reactivity of this compound is dominated by the C-I bond, which is the weakest bond in the molecule and susceptible to homolytic cleavage to form a perfluoroalkyl radical and an iodine radical. nih.gov Quantum mechanical calculations can determine the bond dissociation energy of the C-I bond, providing a quantitative measure of its stability.
Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations
| Property | Predicted Value/Characteristic | Significance |
| C-I Bond Length | ~2.14 Å | Influences bond strength and reactivity. |
| C-I Bond Dissociation Energy | Relatively low | Indicates susceptibility to cleavage and radical formation. |
| Molecular Dipole Moment | Significant | Arises from the highly electronegative perfluorooctyl group. |
| σ-hole on Iodine | Prominent and positive | Key to forming strong halogen bonds. |
Computational Modeling of Reaction Mechanisms
A key area of investigation is the activation of the C-I bond. Studies on similar perfluoroalkyl iodides have shown that their interaction with a Lewis base can facilitate reactions. nih.gov For instance, the reaction of perfluoroalkyl iodides with a base like potassium tert-butoxide (tBuONa) can form a halogen bonding complex. nih.gov This complex formation activates the C-I bond, promoting its homolytic cleavage under mild conditions to generate a perfluoroalkyl radical. nih.gov
Computational models of this process for this compound would involve:
Reactant Complex Formation: Modeling the geometry and energetics of the halogen-bonded complex between the iodine atom of this compound and a Lewis base.
Transition State Search: Identifying the transition state for the cleavage of the C-I bond within this complex. The activation energy for this step would be a critical parameter.
Product Formation: Calculating the energetics of the resulting radical species.
These models could predict the feasibility of various reactions, such as perfluoroalkylation, where the generated radical adds to unsaturated systems. nih.gov The computational results would provide valuable data on reaction rates and selectivity. For example, computational studies on the reaction of 1-iodobutane (B1219991) with DABCO (1,4-diazabicyclo[2.2.2]octane) have shown that steric hindrance around the reaction center results in a larger activation energy compared to smaller iodoalkanes. rsc.org A similar effect would be expected for this compound due to the bulky perfluorooctyl group.
Table 2: Computationally Modeled Reaction Parameters for C-I Bond Activation
| Parameter | Description | Predicted Trend for this compound |
| Activation Energy (Ea) | The energy barrier for C-I bond cleavage. | Lowered by formation of a halogen-bonded complex. |
| Reaction Enthalpy (ΔH) | The overall energy change of the reaction. | Influenced by the stability of the resulting radical. |
| Transition State Geometry | The molecular structure at the peak of the energy profile. | Characterized by an elongated C-I bond. |
Simulations of Intermolecular Interactions, including Halogen Bonding
Simulations, particularly molecular dynamics (MD), are employed to study the collective behavior and intermolecular interactions of this compound in various environments. A primary focus of these simulations is the phenomenon of halogen bonding.
As established, the iodine atom in this compound possesses a significant σ-hole, making it a potent halogen bond donor. MD simulations can model the interactions of this molecule with halogen bond acceptors, such as Lewis bases or electron-rich atoms like oxygen or nitrogen. nih.gov These simulations can reveal the preferred geometries and strengths of these interactions. For a stable halogen bond, the C-I···X angle (where X is the acceptor atom) is typically around 170°, and the interaction distance is close to or less than the sum of the van der Waals radii of iodine and the acceptor atom. nih.gov
The perfluorooctyl chain also plays a crucial role in the intermolecular interactions. Its rigid and hydrophobic nature leads to strong van der Waals forces and a tendency for self-assembly and aggregation. MD simulations can model how these fluorinated chains pack in condensed phases, which is relevant for understanding the material properties of substances containing this molecule.
Furthermore, the interplay between halogen bonding and other non-covalent interactions can be investigated. For example, simulations could explore the competition between halogen bonding and hydrogen bonding in a system containing both functionalities. The introduction of an explicit charge point in MD simulations to represent the σ-hole on the halogen atom has been shown to successfully model halogen bonding in protein-ligand complexes. nih.gov
Table 3: Simulated Intermolecular Interaction Characteristics
| Interaction Type | Key Features | Significance for this compound |
| Halogen Bonding | Directional (C-I···X angle ~170°), strength depends on the σ-hole and the acceptor. | Governs supramolecular assembly and interaction with other molecules. |
| Van der Waals Forces | Strong due to the large, polarizable perfluorooctyl chain. | Contributes significantly to aggregation and bulk properties. |
| Dipole-Dipole Interactions | Arise from the molecule's significant overall dipole moment. | Influence molecular orientation and packing in condensed phases. |
Environmental Chemistry and Abiotic/biotic Transformations
Persistence and Degradation Pathways in Environmental Matrices
The persistence of 1-Iodo-4-(perfluorooctyl)butane is expected to be significant, a hallmark of many fluorinated compounds. However, the presence of a hydrocarbon spacer and a carbon-iodine bond introduces potential degradation pathways not available to their fully perfluorinated counterparts.
Photochemical Degradation:
The carbon-iodine (C-I) bond is the weakest link in the this compound molecule and is susceptible to cleavage by ultraviolet (UV) radiation. Photolysis is therefore anticipated to be a primary abiotic degradation pathway. Studies on other perfluoroalkyl iodides have shown that they can be degraded by UV light. rsc.orgacs.org For instance, the photolysis of perfluoroalkyl iodides in the presence of electron-deficient olefins under UV irradiation has been demonstrated. acs.org The energy from UV light can break the C-I bond, generating a perfluoroalkylbutyl radical and an iodine radical. This initial step can trigger a cascade of further reactions.
In the context of environmental surfaces, the degradation of perfluorododecyl-iodide self-assembled monolayers on a titanium dioxide (TiO₂) substrate was observed upon exposure to ambient light, resulting in a significant loss of fluorine. mdpi.com This suggests that photocatalytic processes on mineral surfaces could enhance the degradation of this compound in the environment. mdpi.com
Hydrolysis:
Hydrolysis is another potential abiotic degradation pathway for this compound. This reaction involves the breaking of the C-I bond by water, substituting the iodine atom with a hydroxyl group to form 4-(perfluorooctyl)butan-1-ol. The rate of hydrolysis for haloalkanes is dependent on the strength of the carbon-halogen bond. The C-I bond is considerably weaker than C-Br and C-Cl bonds, making iodoalkanes the most reactive towards hydrolysis. nih.gov
Experimental comparisons of the hydrolysis rates of 1-chlorobutane, 1-bromobutane, and 1-iodobutane (B1219991) show that 1-iodobutane reacts the fastest to form a precipitate with silver nitrate, indicating the rapid release of the iodide ion. concawe.eu While the large, electron-withdrawing perfluorooctyl group in this compound will influence the reaction rate, the inherent weakness of the C-I bond suggests that hydrolysis is a viable degradation pathway. However, studies on fluorotelomer-based polymers suggest that abiotic hydrolysis can still be a slow process, with estimated half-lives of many years under neutral pH conditions. nih.gov
| Degradation Mechanism | Description | Key Reactants | Anticipated Primary Products | Influencing Factors |
|---|---|---|---|---|
| Photochemical Degradation | Cleavage of the C-I bond by UV radiation. | UV light (especially in the presence of photocatalysts like TiO₂) | 4-(perfluorooctyl)butyl radical, Iodine radical | Sunlight intensity, presence of photocatalytic surfaces. |
| Hydrolysis | Nucleophilic substitution of iodine with a hydroxyl group from water. | Water | 4-(perfluorooctyl)butan-1-ol, Iodide ion | pH (base-mediated hydrolysis is faster), temperature. |
The biotic transformation of this compound is likely to be initiated by microorganisms capable of cleaving the C-I bond or oxidizing the hydrocarbon portion of the molecule. While PFAS were once considered biologically inert, research has shown that various microorganisms can transform polyfluorinated compounds. acs.orgrsc.orgnih.govdntb.gov.ua
A study on the aerobic soil biotransformation of 6:2 fluorotelomer iodide (F(CF₂)₆CH₂CH₂I), a close structural analog to the target compound, provides significant insights. researchgate.net In that study, 6:2 FTI was found to biotransform into a variety of degradation products, including 6:2 fluorotelomer unsaturated iodide, and ultimately led to the formation of perfluorinated carboxylic acids (PFCAs) such as perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA). researchgate.net The initial steps may involve dehydroiodination or hydrolysis, followed by oxidation of the resulting alcohol.
The general mechanism for the biodegradation of fluorotelomer alcohols (FTOHs), which would be an intermediate in the hydrolysis of this compound, involves oxidation to a telomer aldehyde and then to a telomer acid. nih.gov This telomer acid can then undergo further degradation through a beta-oxidation mechanism, leading to the formation of stable PFCAs. nih.gov It is therefore highly probable that this compound can serve as a precursor to the formation of PFOA and other shorter-chain PFCAs in biologically active environments. nih.govutoronto.caresearchgate.net
Environmental Transport and Distribution Mechanisms
The transport and distribution of this compound in the environment will be dictated by its physicochemical properties, which are characteristic of a fluorinated surfactant-like molecule. Its structure, with a hydrophobic and oleophobic perfluorinated tail and a more polarizable iodo-butane head, suggests it will partition to interfaces.
Like other PFAS, it is expected to be mobile in aquatic systems and can be transported over long distances in water. acs.org The presence of the long perfluorooctyl chain will likely lead to its partitioning from water to solid phases such as soil and sediment, a behavior observed for other long-chain PFAS. rsc.org The dual hydrophobic-hydrophilic nature of such compounds also means they can accumulate at air-water interfaces, which can facilitate their transport in the atmosphere via sea spray aerosols. rsc.org
While the iodine atom increases the molecular weight and may slightly reduce volatility compared to a non-iodinated analog, fluorotelomer raw materials like fluorotelomer alcohols (FTOHs) have been shown to have sufficient vapor pressure to be present in the air, suggesting that atmospheric transport of the parent compound or its early degradation products is possible. acs.org
Formation of Persistent Fluorinated Degradation Products
A significant concern with the environmental degradation of polyfluoroalkyl substances like this compound is the formation of highly persistent terminal degradation products. The perfluorooctyl chain is extremely resistant to further degradation under environmental conditions.
Based on the degradation pathways of analogous fluorotelomer iodides and alcohols, the primary persistent degradation products of this compound are expected to be perfluorinated carboxylic acids (PFCAs). nih.govresearchgate.netnih.gov The biotransformation process is likely to yield a suite of PFCAs, with perfluorooctanoic acid (PFOA) being a major product, along with shorter-chain PFCAs such as perfluoroheptanoic acid (PFHpA) and perfluorohexanoic acid (PFHxA) through the loss of one or more CF₂ groups during degradation. researchgate.netnih.gov
The degradation of 8:2 fluorotelomer alcohol, for example, has been shown to produce PFOA and other PFCAs in microbial systems. nih.gov Given that 4-(perfluorooctyl)butan-1-ol is a likely initial degradation product of this compound, the subsequent formation of PFOA and other persistent PFCAs is a highly probable environmental outcome. nih.govpops.int
Remediation Strategies for Fluorinated Compounds (e.g., UV/Sulfite (B76179) with Iodide)
The high stability of the C-F bond makes the remediation of PFAS-contaminated water challenging. Advanced reduction processes (ARPs) have emerged as a promising technology for the destruction of these compounds. One of the most effective ARPs involves the use of UV light in combination with sulfite (SO₃²⁻) to generate hydrated electrons (e⁻aq), which are powerful reducing agents capable of breaking C-F bonds. nih.govacs.orgucr.edu
Given that this compound already contains an iodine atom, its degradation in a UV/sulfite system may proceed efficiently. The photolysis of the C-I bond would be the initial step, followed by the reductive defluorination of the resulting perfluorinated radical and subsequent degradation products by the hydrated electrons generated from the sulfite.
| Technology | Mechanism | Effectiveness for PFAS | Relevance for this compound |
|---|---|---|---|
| UV/Sulfite | Generation of hydrated electrons (e⁻aq) under UV irradiation of sulfite, which reductively cleave C-F bonds. | Effective for many PFCAs and PFSAs. | The perfluorooctyl chain would be susceptible to this treatment. |
| UV/Sulfite with Iodide | Iodide catalyzes the generation of hydrated electrons, significantly accelerating the degradation rate and efficiency. nih.govacs.org | Highly effective, with up to 4x faster reaction rates and >90% defluorination for some PFAS. ucr.edu | This enhanced system would likely be very effective for the target compound and its persistent degradation products. |
Supramolecular Self-Assembly in Environmental Contexts and its Impact on Fate
The amphiphilic nature of this compound, with its distinct fluorinated and hydrocarbon/iodinated sections, suggests that it can undergo supramolecular self-assembly in aqueous environments. Fluorinated surfactants are known to form micelles and other aggregates at concentrations above the critical micelle concentration (CMC). rsc.orgnsf.gov These self-assembled structures can significantly impact the compound's environmental fate and transport.
The formation of micelles can affect the bioavailability and partitioning behavior of the compound. For instance, micelle formation can increase the apparent solubility of the compound in water, potentially enhancing its mobility. On the other hand, the aggregation of these molecules could influence their interaction with soil and sediment particles. Studies on perfluoroalkylalkanes have shown that they can spontaneously form highly organized hemimicelles at the air-water interface, which could affect their atmospheric transport. pnas.org The self-assembly of fluorinated surfactants can also be influenced by the presence of other substances, such as alcohols, which can act as co-solvents and alter micelle structure. rsc.orgnsf.gov Understanding the self-assembly behavior of this compound is therefore crucial for accurately predicting its environmental distribution and for designing effective remediation strategies.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 1-Iodo-4-(perfluorooctyl)butane and related perfluoroalkyl iodides often relies on traditional methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more environmentally benign and efficient processes.
Key Research Thrusts:
Eco-Friendly Catalysis: Research is moving towards the use of catalysts derived from abundant, non-toxic materials. For instance, the development of ecocatalysts, such as those derived from manganese-rich water lettuce, for oxidation and other transformations presents a promising green alternative to heavy-metal catalysts. mdpi.com
Alternative Solvents and Reaction Conditions: A major focus is to replace hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. mdpi.com Optimizing reactions to proceed under milder conditions, such as lower temperatures and pressures, will also contribute to a more sustainable process.
Atom Economy: Novel synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring one-pot syntheses where multiple reaction steps are carried out in a single reactor without isolating intermediates. mdpi.com
A comparative table of traditional versus sustainable synthetic approaches highlights the potential improvements:
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Catalyst | Heavy metals (e.g., Pd, Ru) | Bio-sourced, earth-abundant metals (e.g., Mn, Fe) |
| Solvents | Chlorinated hydrocarbons, aprotic polar solvents | Water, acetone, ionic liquids |
| Energy Input | High temperatures and pressures | Mild conditions (e.g., room temperature, atmospheric pressure) |
| Waste Generation | High, often hazardous | Minimized, often biodegradable |
Exploration of Undiscovered Reactivity Pathways
While the primary reactivity of this compound centers around the carbon-iodine bond, there is significant potential for discovering new reaction pathways. The strong electron-withdrawing nature of the perfluorooctyl group profoundly influences the molecule's electronic properties, opening avenues for novel transformations.
Areas of Exploration:
C-F Bond Activation: A frontier in organofluorine chemistry is the selective activation and transformation of carbon-fluorine bonds. researchgate.net While challenging due to the strength of the C-F bond, developing catalytic systems that can achieve this would unlock unprecedented synthetic possibilities for creating unique fluorinated molecules from this compound. researchgate.net
Halofluorination and Related Reactions: Investigating reactions like halofluorination, where an alkene is treated with a halogen source and a fluoride (B91410) donor, could be adapted for substrates derived from this compound. beilstein-journals.org This could lead to the synthesis of complex polyhalogenated compounds with unique properties. beilstein-journals.org
Novel Carbene Chemistry: The development of new reagents for fluoroacetyl carbene transfer could be applied to derivatives of this compound. researchgate.net This would enable the introduction of fluorinated two-carbon units into various molecular scaffolds, expanding its utility as a building block. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
To enhance the efficiency, safety, and scalability of reactions involving this compound, researchers are turning to flow chemistry and automated synthesis platforms. mit.eduuc.pt These technologies offer precise control over reaction parameters, leading to higher yields and purity. vapourtec.com
Key Advantages and Future Directions:
Enhanced Safety and Control: Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer. uc.pt This is particularly advantageous for managing highly exothermic reactions that can be problematic in traditional batch setups.
Scalability and Reproducibility: Once a reaction is optimized in a flow system, it can be scaled up by simply running the system for a longer duration or by using parallel reactors. uc.ptvapourtec.com Automation minimizes human error, ensuring high reproducibility. mit.eduvapourtec.com
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multi-step syntheses, where the output from one reactor flows directly into the next. nih.gov This avoids the need for isolating and purifying intermediates, saving time and resources. nih.gov Future work will focus on designing fully telescoped processes for converting this compound into more complex target molecules. mit.edunih.gov
The components of a typical automated flow chemistry setup are detailed below:
| Component | Function | Relevance to this compound Synthesis |
| Pumps | Deliver precise volumes of reagents at controlled flow rates. vapourtec.com | Essential for accurate stoichiometry in reactions involving the fluorinated building block. vapourtec.com |
| Reactors | Coiled tubing or microreactors where the reaction occurs. vapourtec.com | Allows for precise temperature control and residence time, crucial for optimizing reactions. vapourtec.com |
| Mixers | Ensure efficient mixing of reagents before they enter the reactor. vapourtec.com | Critical for reactions between the often poorly soluble fluorous phase and other reagents. |
| Back-Pressure Regulator | Maintains pressure to keep solvents in the liquid phase above their boiling points. | Enables reactions at higher temperatures, potentially increasing reaction rates. |
| In-line Analytics | Real-time monitoring of the reaction progress using techniques like FT-IR or MS. mit.edu | Facilitates rapid optimization of reaction conditions. mit.edu |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To fully understand and optimize the reactions of this compound, advanced analytical techniques that allow for real-time, in-situ monitoring are crucial. These methods provide detailed kinetic and mechanistic data that are often inaccessible through traditional offline analysis.
Emerging Techniques:
Process Analytical Technology (PAT): The integration of in-line spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy into flow reactors allows for continuous monitoring of reactant consumption and product formation.
Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for the in-line analysis of reaction mixtures without the need for sample preparation, enabling rapid optimization. nih.gov
Calorimetry: Micro-calorimeters integrated into flow systems can provide real-time thermodynamic data, which is vital for ensuring the safety and efficiency of a process.
Computational Design of Next-Generation Fluorinated Building Blocks
Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and design of new molecules. mit.edu These approaches can be used to predict the properties and reactivity of novel fluorinated building blocks derived from or inspired by this compound.
Future Applications:
In Silico Screening: Virtual libraries of fluorinated compounds can be screened for desired properties, such as binding affinity to a biological target or specific material characteristics. This reduces the time and cost associated with synthesizing and testing new compounds.
Reaction Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely outcomes of new transformations involving fluorinated synthons. mit.edu Computer-Aided Synthesis Planning (CASP) tools can even suggest entire synthetic routes to complex target molecules. mit.edu
Property-Driven Design: By understanding the structure-property relationships of fluorinated molecules, computational tools can be used to design next-generation building blocks with tailored electronic, steric, and lipophilic properties for specific applications in drug discovery and materials science. nih.gov
Q & A
Q. What are the established synthetic routes for preparing 1-Iodo-4-(perfluorooctyl)butane, and how can reaction conditions be optimized?
The synthesis of perfluorinated iodides typically involves telomerization reactions using perfluoroalkyliodides as intermediates. For example, perfluorobutyl iodide (C₄F₉I) is synthesized via radical-mediated telomerization of tetrafluoroethylene with iodine . To prepare this compound, iodination of a perfluorinated precursor (e.g., perfluorooctylbutane) under controlled radical conditions may be employed. Optimization parameters include temperature (80–120°C), solvent selection (e.g., perfluorinated solvents to minimize side reactions), and iodine stoichiometry. Characterization via <sup>19</sup>F NMR can confirm fluorinated chain integrity, while GC-MS monitors iodination efficiency .
Q. Which analytical techniques are most reliable for characterizing structural and purity aspects of this compound?
Key techniques include:
- <sup>19</sup>F NMR Spectroscopy : Resolves perfluorinated chain symmetry and iodine substitution patterns. Chemical shifts for CF3 groups typically appear at δ -80 to -82 ppm, while CF2 groups range from δ -120 to -125 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Orbitrap FT-MS (e.g., LS-APGD coupling) enables precise molecular weight determination (e.g., C7F15IO, MW 511.95) and fragmentation analysis to confirm iodine attachment .
- Elemental Analysis : Validates iodine content (theoretical ~24.8% for C12F17I) and detects halogen impurities .
Advanced Research Questions
Q. How does the reactivity of the iodine substituent in this compound compare to non-fluorinated alkyl iodides in cross-coupling reactions?
The electron-withdrawing perfluorooctyl group significantly reduces iodine’s nucleophilicity, requiring transition-metal catalysts (e.g., Pd or Cu) for cross-coupling. For instance, Suzuki-Miyaura coupling may proceed sluggishly unless activated ligands (e.g., XPhos) or elevated temperatures (100–150°C) are used. Comparative studies with non-fluorinated analogs (e.g., 1-iodobutane) show 10–100x slower reaction kinetics due to C–I bond stabilization by fluorine’s inductive effect. Kinetic isotope effect (KIE) experiments can elucidate mechanistic differences .
Q. What advanced mass spectrometry methods are suitable for tracing environmental degradation products of this compound?
Liquid Sampling-Atmospheric Pressure Glow Discharge (LS-APGD) coupled with Orbitrap FT-MS enables high-sensitivity detection of perfluoroalkyl substances (PFAS), including iodinated derivatives. This method achieves sub-ppb detection limits for PFAS degradation products (e.g., perfluorooctanoic acid or sulfonates). Fragmentation patterns (e.g., loss of I<sup>–</sup> or CF2 groups) help identify degradation intermediates in environmental matrices .
Q. How can computational modeling predict the thermodynamic stability of this compound under varying pH and temperature conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model C–I bond dissociation energies and hydrolysis pathways. For example, the Gibbs free energy (ΔG) of hydrolysis to form HF and iodinated byproducts can be calculated. Solvent effects (e.g., aqueous vs. organic media) are incorporated via polarizable continuum models (PCM). Results correlate with experimental stability assays, showing enhanced hydrolytic resistance at pH > 7 due to fluorine’s hydrophobic shielding .
Q. What strategies mitigate conflicting data on the thermal stability of perfluorinated iodides in long-term storage?
Discrepancies in thermal decomposition temperatures (reported 150–250°C) arise from impurities (e.g., residual solvents) or isomerization. Mitigation approaches include:
- Purification via fractional distillation under inert atmospheres.
- Accelerated aging studies using thermogravimetric analysis (TGA) to identify decomposition onset.
- Isomer-specific analysis via <sup>19</sup>F NMR to detect structural rearrangements (e.g., migration of iodine along the fluorocarbon chain) .
Q. How do structural isomers of this compound influence their physicochemical properties?
Isomerism (e.g., iodine at terminal vs. internal positions) alters melting points, solubility, and reactivity. For example:
- Terminal iodine (1-iodo isomer) exhibits higher vapor pressure and lower hydrophobicity than internal isomers.
- Molecular dynamics simulations reveal that internal iodine disrupts perfluorocarbon chain packing, reducing thermal stability. Experimental validation via differential scanning calorimetry (DSC) shows melting point variations of up to 20°C between isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
